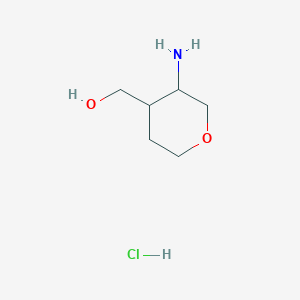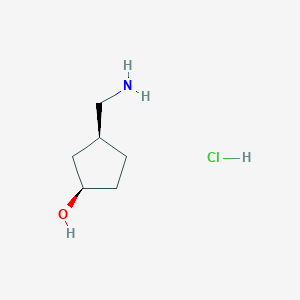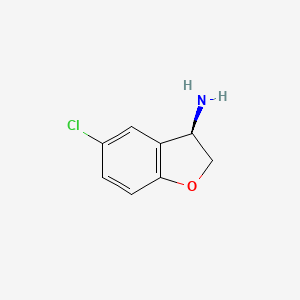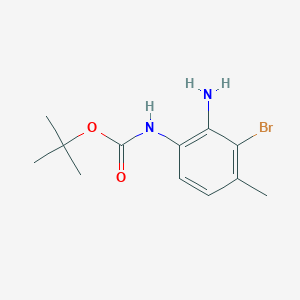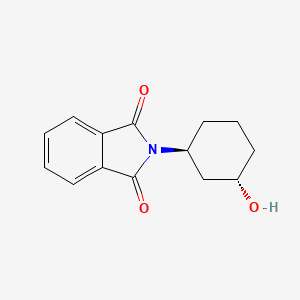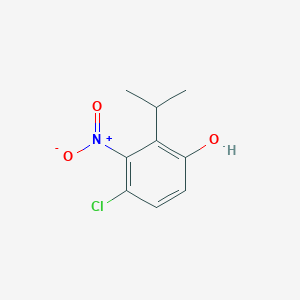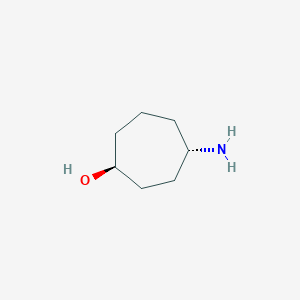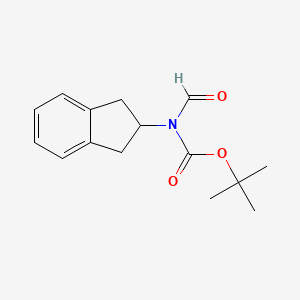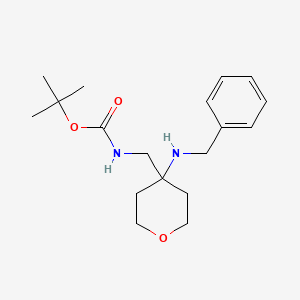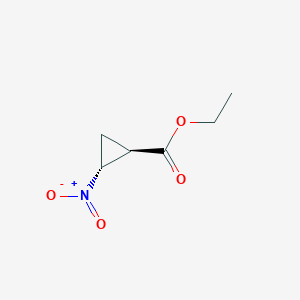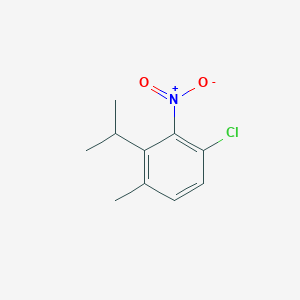
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by its unique structure, which includes a chloro group, an isopropyl group, a methyl group, and a nitro group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene typically involves nitration and chlorination reactions. One common synthetic route includes the nitration of 1-chloro-3-isopropyl-4-methyl-benzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired nitro compound . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas, metal catalysts, sulfuric acid, and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
1-Chloro-3-isopropyl-4-methyl-2-nitro-benzene can be compared with other nitroaromatic compounds such as:
1-Chloro-4-nitrobenzene: Lacks the isopropyl and methyl groups, resulting in different reactivity and applications.
2-Chloro-5-nitrotoluene: Contains a methyl group but differs in the position of the nitro and chloro groups, affecting its chemical behavior.
3-Nitro-4-chlorotoluene: Similar structure but with different substituent positions, leading to variations in its chemical and biological properties
Properties
IUPAC Name |
1-chloro-4-methyl-2-nitro-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)9-7(3)4-5-8(11)10(9)12(13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARXSKNSUBBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
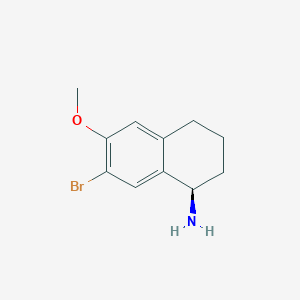
![(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B8186488.png)
![(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride](/img/structure/B8186495.png)

